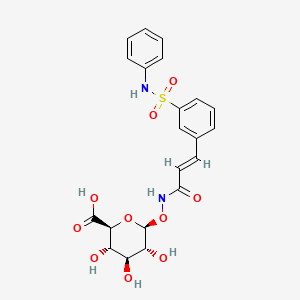

Belinostat glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFPHALYAMPZAH-UAHLBMKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486471-13-9 | |

| Record name | Belinostat glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486471139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W03E88X74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways of Belinostat Leading to Glucuronide Formation

Elucidation of the Dominant Metabolic Pathway: Glucuronidation

The principal metabolic pathway for belinostat (B1667918) is glucuronidation, a process that conjugates glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion. plos.orgnih.gov This pathway is responsible for metabolizing 80-90% of a belinostat dose. drugs.com Studies in liver cancer patients have shown that the systemic exposure to the major metabolite, belinostat glucuronide, is more than four times greater than that of the parent compound, belinostat, underscoring the dominance of this metabolic route. plos.orgnih.gov

The formation of this compound is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). plos.orgnih.govascopubs.org While UGT1A1 is the predominant enzyme, other UGT isoforms, including UGT1A3, UGT1A8, UGT2B4, and UGT2B7, also contribute to a lesser extent. mdpi.comresearchgate.net Research has demonstrated a strong correlation between the rate of this compound formation and the activity of known UGT1A1 substrates. plos.orgnih.gov The conversion is rapid; in in vitro studies using UGT1A1, 73.6% of belinostat was converted to its glucuronide form after two hours of incubation. nih.gov This extensive metabolism is a primary driver of belinostat's clearance from the body. nih.gov

Table 1: Key UGT Enzymes in Belinostat Glucuronidation

| Enzyme | Role in Glucuronidation | Reference |

|---|---|---|

| UGT1A1 | Predominant enzyme, responsible for the majority of conjugation. | plos.orgnih.govascopubs.org |

| UGT2B7 | Contributes to glucuronidation. | researchgate.netnih.gov |

| UGT1A3 | Minor contribution to metabolism. | mdpi.comnih.gov |

| UGT1A8 | Minor contribution to metabolism. | mdpi.com |

| UGT2B4 | Minor contribution to metabolism. | mdpi.comnih.gov |

Identification of Related Minor Metabolites and Their Interplay with Glucuronide Formation

These minor metabolic routes include:

Methylation: This pathway leads to the formation of methyl belinostat. plos.orgascopubs.org The specific enzymes responsible for this conversion have not been fully determined. fda.gov

Reduction: The hydroxamic acid group of belinostat can be reduced to form the corresponding belinostat amide. plos.orgascopubs.org This reaction is mediated in part by cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2C9, and CYP3A4. drugs.comnih.gov

Oxidation/Hydrolysis: Further metabolism can lead to the formation of belinostat acid. mdpi.comascopubs.org

Other Conjugations: A minor metabolite identified as belinostat N-glucoside has also been detected, indicating a secondary, less favored site for conjugation. ascopubs.org

Another metabolite, 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA), is also formed, though the enzymes involved are not yet known. drugs.comfda.gov The presence of these minor metabolites highlights that while belinostat is a substrate for multiple enzymatic systems, the glucuronidation pathway remains overwhelmingly favored, rapidly converting the parent drug into this compound. plos.org The metabolites produced through these minor pathways, like this compound, are considered inactive. mdpi.com

Table 2: Identified Metabolites of Belinostat

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| This compound | Glucuronidation (O-linked) | Major | plos.orgnih.govascopubs.org |

| Methyl Belinostat | Methylation | Minor | plos.orgascopubs.org |

| Belinostat Amide | Reduction of hydroxamic group | Minor | plos.orgascopubs.org |

| Belinostat Acid | Oxidation/Hydrolysis | Minor | mdpi.comascopubs.org |

| Belinostat N-Glucoside | Glucuronidation (N-linked) | Minor | ascopubs.org |

| 3-ASBA | Not fully determined | Minor | drugs.comfda.gov |

Structural Elucidation of the Glucuronidation Site

Structural analysis has confirmed that the primary site of glucuronidation on the belinostat molecule is the terminal hydroxyl group of the hydroxamic acid moiety. mdpi.comresearchgate.net The glucuronic acid is attached via an oxygen atom, forming an O-glucuronide conjugate. This specific site of conjugation is critical as the hydroxamic acid group is essential for the drug's activity as an HDAC inhibitor. researchgate.net By modifying this group, the glucuronidation process effectively inactivates the pharmacological activity of belinostat. ascopubs.orgresearchgate.net The resulting compound, this compound, has been shown to be inactive against cancer cell lines. ascopubs.org

The dominant O-glucuronidation of belinostat stands in contrast to other potential conjugation reactions. As noted, a minor metabolite, belinostat N-glucoside, has been identified, suggesting that conjugation at a nitrogen atom is a possible but far less common metabolic event. ascopubs.org The enzymatic preference for the hydroxyl group of the hydroxamic acid is clear, making O-glucuronidation the definitive route of inactivation and clearance.

The stability of the this compound conjugate has been investigated. Studies testing its stability in acidic environments have been conducted to further characterize the nature of the glucuronidation. nih.gov The formation of this stable, inactive metabolite ensures the rapid elimination of the active drug, contributing to belinostat's relatively short half-life of approximately 1.1 hours. fda.govnih.gov The efficient conversion to this compound, followed by its excretion primarily in the urine, represents the main clearance mechanism for the drug. drugs.comfda.gov

Enzymatic Characterization of Belinostat Glucuronidation

Identification of Primary UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for Conjugation

The glucuronidation of belinostat (B1667918) is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. In vitro studies utilizing a panel of human recombinant UGT isoforms have been pivotal in identifying the specific enzymes involved in this metabolic pathway.

Extensive research has established that UGT1A1 is the predominant enzyme responsible for the glucuronidation of belinostat. semanticscholar.orgnih.govnih.govplos.org Studies have shown that belinostat glucuronidation in vitro and in vivo is primarily mediated by UGT1A1. semanticscholar.orgnih.gov In fact, after incubation with UGT1A1, a significant percentage of belinostat is converted to its glucuronide form, with 73.6% and 89.4% conversion after 2 and 4 hours, respectively. semanticscholar.orgnih.gov The formation of belinostat glucuronide is the main metabolic pathway for belinostat, and this reaction is principally catalyzed by UGT1A1. semanticscholar.orgnih.govplos.org This is further supported by strong correlations between this compound formation and the glucuronidation of known UGT1A1 substrates. nih.govnih.govplos.org Given that UGT1A1 is a highly polymorphic enzyme, genetic variations can influence its activity, potentially impacting belinostat metabolism. semanticscholar.orgnih.govplos.org

While UGT1A1 is the primary contributor, other UGT isoforms also play a role in the metabolism of belinostat. semanticscholar.org In vitro screening has detected minor metabolic activity (less than 3%) from UGT1A3, UGT1A8, UGT2B4, and UGT2B7. semanticscholar.org Another study also identified UGT2B7 as one of the main contributing isozymes alongside UGT1A1. nih.gov Conversely, no metabolic activity was observed with UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B15, and UGT2B17. semanticscholar.org

Quantitative Enzymatic Kinetics of Glucuronide Formation

To quantify the efficiency of belinostat glucuronidation, enzymatic kinetic parameters have been determined. These parameters are derived by fitting experimental data to the Michaelis-Menten equation. semanticscholar.orgnih.gov

The apparent Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction velocity is half of the maximum. For the glucuronidation of belinostat by UGT1A1, the apparent Km value has been determined to be 99.6 µM. semanticscholar.orgnih.govresearchgate.netplos.org

The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is saturated with the substrate. The Vmax for the formation of this compound by UGT1A1 has been calculated to be 353.1 pmol/min/mg protein. semanticscholar.orgnih.govresearchgate.netplos.org

Intrinsic clearance (CLint) is a measure of the enzyme's catalytic efficiency and is calculated as the ratio of Vmax to Km. For the UGT1A1-mediated glucuronidation of belinostat, the estimated intrinsic clearance is 3.5 µL/min/mg protein. semanticscholar.orgnih.govplos.org

| Parameter | Value | UGT Isoform |

| Km | 99.6 µM | UGT1A1 |

| Vmax | 353.1 pmol/min/mg protein | UGT1A1 |

| CLint | 3.5 µL/min/mg protein | UGT1A1 |

Table 1. Kinetic Parameters of Belinostat Glucuronidation by UGT1A1 semanticscholar.orgnih.govplos.orgresearchgate.netplos.org

Investigating Allosteric and Competitive Modulation of UGT Enzyme Activity by Belinostat

Belinostat has been shown to inhibit the activity of various UDP-glucuronosyltransferase (UGT) enzymes to different extents. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant UGT enzymes have been conducted to characterize these inhibitory effects. nih.gov Such investigations are critical for predicting potential drug-drug interactions (DDIs), where belinostat could alter the metabolism of co-administered medications that are substrates for these enzymes. nih.gov

Research into the specific inhibitory mechanisms of belinostat on UGT enzymes has revealed a range of effects. While belinostat demonstrates potent non-competitive inhibition against UGT1A3, its effect on UGT1A1, the primary enzyme responsible for its own glucuronidation, is characterized as weak inhibition. nih.govresearchgate.net Studies have also noted inhibitory activity against other isoforms, including UGT1A7, UGT1A8, UGT2B4, and UGT2B7. nih.govresearchgate.net The nature of this inhibition suggests that belinostat can bind to the enzyme at a site other than the active site, thereby reducing its catalytic efficiency without directly competing with the substrate.

The inhibitory effect of belinostat on UGT enzymes, particularly UGT1A1, has significant implications for the metabolism of co-administered drugs. nih.gov In vitro–in vivo extrapolation (IVIVE) models predict that intravenous administration of belinostat at clinical concentrations could lead to a significant increase in the area under the curve (AUC) of drugs that are primarily eliminated by UGT1A1. nih.gov This is particularly relevant for chemotherapeutic agents like irinotecan, whose active metabolite, SN-38, is also a substrate for UGT1A1. nih.govresearchgate.net The potential for belinostat to inhibit the glucuronidation of co-substrates raises the possibility of increased toxicity and necessitates careful consideration when used in combination therapies. nih.gov

Impact of Genetic Polymorphisms on Belinostat Glucuronidation Efficiency

The gene encoding the UGT1A1 enzyme is highly polymorphic, with several known genetic variants leading to reduced enzyme expression or activity. plos.orgnih.govnih.gov Given that UGT1A1 is the principal enzyme in belinostat metabolism, these genetic variations can significantly influence the rate of belinostat glucuronidation, leading to interindividual differences in drug exposure and potential for toxicity. plos.orgnih.govclinpgx.org

The most extensively studied polymorphism is the UGT1A128 allele, which is characterized by an additional TA repeat in the TATA box promoter region of the UGT1A1 gene. nih.gov This variation impairs gene transcription, resulting in decreased production of the UGT1A1 enzyme and, consequently, reduced glucuronidation capacity. nih.gov Individuals homozygous for the UGT1A128 allele (28/28) can experience a roughly 70% decrease in transcriptional activity. nih.gov

Other variants, such as UGT1A160, have also been associated with increased belinostat exposure and a higher risk of hematological toxicities like thrombocytopenia and neutropenia. nih.govnih.govresearchgate.net Studies have shown that an increased number of UGT1A128 and especially UGT1A1*60 variant alleles is significantly associated with higher plasma concentrations of belinostat. researchgate.net

A direct correlation exists between an individual's UGT1A1 genotype and the rate of this compound formation. semanticscholar.org Studies using human liver microsomes (HLMs) categorized by UGT1A128 genotype have demonstrated this relationship quantitatively. plos.orgsemanticscholar.org Microsomes from individuals homozygous for the wild-type allele (1/1) show the highest glucuronidation activity. semanticscholar.org In contrast, microsomes from individuals heterozygous (1/28) and homozygous (28/*28) for the variant allele exhibit progressively lower glucuronidation rates. semanticscholar.org

One study found that UGT1A11 homozygous microsomes produced approximately two-fold greater concentrations of this compound compared to UGT1A128 homozygous microsomes. semanticscholar.org This reduced metabolic clearance in individuals with UGT1A1*28 alleles can lead to higher systemic exposure to the active parent drug, which is the basis for pharmacogenetic-based dosing recommendations. plos.orgnih.gov

| UGT1A1 Genotype | Mean this compound Concentration (µmol) ± SD |

|---|---|

| 1/1 (Wild-Type) | 15.39 ± 6.00 |

| 1/28 (Heterozygous) | 11.35 ± 4.11 |

| 28/*28 (Homozygous Variant) | 7.14 ± 3.28 |

Data sourced from a study measuring metabolite concentrations after a 30-minute incubation period. semanticscholar.org

Analytical Methodologies for Belinostat Glucuronide Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Effective chromatographic separation is the cornerstone of accurately quantifying belinostat (B1667918) glucuronide, ensuring it is resolved from the parent drug, other metabolites, and endogenous matrix components. nih.govresearchgate.net This separation is critical to prevent analytical interference and ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a general UV detector serves as a viable technique for the initial screening and separation of belinostat and its metabolites. In one application, HPLC with UV detection at 268 nm, the maximum absorption wavelength of belinostat, was used for metabolite screening. plos.org This method achieved baseline separation of all analytes, including belinostat glucuronide, on an Alltima C18 column (150 mm × 2.1 mm, 5 µm). plos.org While primarily used for screening, this approach demonstrates the potential for HPLC-UV/DAD systems in the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) is frequently employed to enhance the efficiency of separation, offering improved resolution and faster analysis times compared to traditional HPLC. A stability-indicating RP-UPLC method has been developed for the identification and quantification of belinostat and its degradation products. researchgate.net For the separation of belinostat and its metabolites, including the glucuronide, UPLC systems utilizing columns such as the Waters Acquity BEH C18 have proven effective. scispace.com These systems typically use a linear gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. scispace.com The enhanced resolving power of UPLC is particularly advantageous in complex biological samples, ensuring a clean separation of this compound from other compounds. researchgate.net

| Parameter | HPLC System Example plos.org | UPLC System Example scispace.com |

| Column | Alltima C18 (150 mm × 2.1 mm, 5 µm) | Waters Acquity BEH C18 |

| Detection | UV at 268 nm | Mass Spectrometry |

| Mobile Phase | Not specified | Linear gradient of 0.1% formic acid in water and acetonitrile |

| Application | Metabolite Screening | Quantification |

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, stands as the definitive technique for the sensitive and specific quantification of this compound.

Validated LC-MS/MS methods are the gold standard for quantifying belinostat and its five major metabolites, including this compound, in human plasma. nih.govsci-hub.se These assays are sensitive, reliable, and can achieve excellent linearity over a wide range of concentrations. nih.gov The protocol generally involves sample preparation, such as protein precipitation, followed by chromatographic separation and detection by a tandem mass spectrometer. researchgate.netscispace.com In some cases, this compound is measured indirectly by quantifying the change in belinostat concentration after incubation with β-Glucuronidase. nih.gov

Electrospray ionization (ESI) is the most common interface used for the LC-MS/MS analysis of this compound. The compound can be ionized in either positive or negative mode. plos.orgscispace.com Optimization of ESI parameters is critical for achieving maximum sensitivity.

In one validated method operating in negative ESI mode , the following optimized parameters were reported for the analysis of this compound sci-hub.se:

| ESI Parameter | Setting |

| IonSpray Voltage | -4500 V |

| Probe Temperature | 500 °C |

| Curtain Gas | 30 (arbitrary units) |

| Gas 1 (GS1) | 30 (arbitrary units) |

| Gas 2 (GS2) | 30 (arbitrary units) |

| Declustering Potential | -50 V |

| Collision Energy | -30 V |

Conversely, methods have also been developed using positive ESI mode . nih.govplos.org The selection between positive and negative mode depends on which provides the most stable and intense signal for the specific analyte and its fragments.

For definitive quantification, tandem mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the molecular ion of this compound) and a characteristic product ion that is formed upon collision-induced dissociation. This highly specific transition provides excellent selectivity and sensitivity. nih.gov

Different MRM transitions have been utilized depending on the ionization mode selected:

Negative Ion Mode: A commonly used transition is m/z 495.3 → 319.1 . sci-hub.se Here, m/z 495.3 represents the deprotonated molecular ion [M-H]⁻ of this compound, which fragments to the product ion m/z 319.1.

Positive Ion Mode: In positive mode, a transition of m/z 495 → 93 has been reported. plos.org The precursor ion m/z 495 likely corresponds to the protonated molecule [M+H]⁺ or another adduct.

The selection of these specific precursor-product ion pairs is fundamental to the LC-MS/MS assay, ensuring that the signal is specific to this compound, thereby avoiding interference from other substances in the sample. sci-hub.se

Bioanalytical Method Validation Parameters

Determination of Recovery and Matrix Effects

In the bioanalysis of this compound, ensuring the accuracy and reliability of quantitative data is paramount. This is achieved through the rigorous validation of analytical methods, with particular attention paid to the assessment of recovery and matrix effects. These evaluations are critical for understanding how the sample preparation process and the biological matrix itself influence the measurement of the analyte.

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the simultaneous quantification of belinostat and its five major metabolites, including this compound, in human plasma provides specific data on these parameters. The method, which fulfilled FDA criteria for bioanalytical method validation, employed protein precipitation for sample preparation.

Extraction Recovery

The recovery of an analyte from the sample matrix is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from the biological matrix with the response of a standard solution of the same concentration that has not been subjected to the extraction process (representing 100% recovery).

For this compound, the extraction recovery was determined by comparing the peak area response from extracted plasma quality control (QC) samples with those from a reconstitution solution spiked with the analyte at corresponding concentrations. The findings from this validation are summarized in the table below.

Table 1: Extraction Recovery and Matrix Effect for this compound Data derived from a validated LC-MS/MS assay in human plasma.

| Analyte | Extraction Recovery (%) | Matrix Effect (Ion Suppression/Enhancement Ratio) |

| This compound | 93.3 ± 4.2 | 1.01 ± 0.02 |

| Belinostat | 97.3 ± 1.5 | 1.01 ± 0.02 |

| Methyl Belinostat | 98.6 ± 2.0 | 1.01 ± 0.02 |

Matrix Effects

The matrix effect is the alteration of analyte ionization, leading to suppression or enhancement of the signal, caused by co-eluting endogenous components of the biological sample. It is a significant concern in LC-MS/MS analyses as it can directly impact the accuracy and precision of quantification.

The evaluation of matrix effects for this compound was performed by comparing the peak area response of the analyte in a reconstitution solution with the response of the analyte spiked into an extract of blank plasma. A ratio of approximately 1 indicates a negligible matrix effect. The validated assay demonstrated that the sample preparation method was effective in minimizing ion suppression or enhancement for this compound, as indicated by a ratio of 1.01 ± 0.02.

Enzymatic Hydrolysis for Glucuronide Confirmation and Quantification

Enzymatic hydrolysis is a fundamental technique used in the analysis of glucuronidated metabolites. scispace.com This process serves two primary purposes: to confirm the identity of a suspected glucuronide conjugate and to quantify the total concentration of the parent drug by converting the metabolite back to its aglycone form.

Utilization of β-Glucuronidase for Cleavage

The enzyme β-glucuronidase is widely used to selectively cleave the glycosidic bond between the parent molecule (aglycone) and the glucuronic acid moiety. sigmaaldrich.com This enzymatic approach is preferred over chemical hydrolysis due to its high specificity and milder reaction conditions, which prevent the degradation of the analyte. nih.gov

In the context of belinostat metabolism studies, enzymatic hydrolysis has been employed to definitively identify this compound as the major metabolite in human plasma. nih.gov Researchers isolated the metabolite from patient plasma samples and incubated it with β-glucuronidase derived from Escherichia coli (E. coli). The subsequent analysis by LC-MS/MS confirmed the presence of belinostat, thereby verifying the identity of the isolated metabolite as this compound. nih.gov

Evaluation of Hydrolysis Efficiency and Conditions

The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, enzyme concentration, substrate concentration, pH, temperature, and incubation time. scispace.com Optimizing these conditions is crucial to ensure complete cleavage of the glucuronide conjugate for accurate quantification.

In a pharmacokinetic study of belinostat in liver cancer patients, specific conditions for the hydrolysis of this compound were reported. These conditions were utilized for the structural confirmation of the metabolite. nih.gov

Table 2: Reported Conditions for Enzymatic Hydrolysis of this compound

| Parameter | Condition |

| Enzyme Source | Escherichia coli-derived β-glucuronidase |

| Enzyme Concentration | 6.8 mg/mL |

| Incubation Time | 5 hours |

| Purpose | Confirmation of Metabolite Identity |

The reported incubation time of 5 hours was sufficient for the confirmatory purpose of the study. nih.gov For quantitative bioanalysis aiming to measure total belinostat, it is essential to validate the hydrolysis reaction to demonstrate complete and reproducible conversion of this compound back to belinostat under the chosen assay conditions. This validation typically involves assessing the hydrolysis efficiency at different time points and enzyme concentrations to establish the optimal conditions for complete cleavage.

Pharmacological and Biological Relevance of Belinostat Glucuronide

Evaluation of the Intrinsic Biological Activity of Belinostat (B1667918) Glucuronide

Comparative Analysis of Histone Deacetylase (HDAC) Enzyme Inhibition

Belinostat exerts its therapeutic effects by inhibiting histone deacetylase (HDAC) enzymes. drugbank.com However, its major metabolite, belinostat glucuronide, demonstrates significantly reduced or no activity against these enzymes. The addition of a glucuronide moiety to the belinostat structure sterically hinders the interaction with the active site of HDAC enzymes. This metabolic conversion effectively represents an inactivation pathway for the drug. Research indicates that metabolites of belinostat, such as this compound, exhibit very weak or no cytotoxicity, which may contribute to the parent drug's modest activity in solid tumors. nih.gov

Table 1: Comparative HDAC Inhibition

| Compound | HDAC Inhibitory Activity |

|---|---|

| Belinostat | Potent pan-HDAC inhibitor |

| This compound | No significant activity |

Assessment of Cell-Based Activity in Preclinical Models

Table 2: Cell-Based Activity in HONE1 Cell Line

| Compound | Concentration | Activity |

|---|---|---|

| Belinostat | 1.59 ± 0.90 μM (IC50) | Active |

| This compound | 10 μM | No Activity |

Role of this compound in Metabolic Drug-Drug Interactions

While largely inactive as an HDAC inhibitor, this compound can participate in metabolic drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes.

Direct Inhibition of Cytochrome P450 (CYP) Enzymes (e.g., CYP2C8, CYP2C9) by this compound

In vitro studies have demonstrated that belinostat and its metabolites, including this compound, are inhibitors of CYP2C8 and CYP2C9. oncologynewscentral.comdrugs.com This inhibition could potentially lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes. The clinical significance of this in vitro finding depends on the concentration of this compound achieved in the liver and the therapeutic index of the co-administered drug.

Table 3: In Vitro Inhibition of CYP Enzymes by this compound

| Enzyme | Inhibitory Potential |

|---|---|

| CYP2C8 | Inhibitor |

| CYP2C9 | Inhibitor |

Preclinical Models and in Vitro Systems for Belinostat Glucuronide Research

Utilization of Recombinant UGT Isoforms for Reaction Phenotyping

Reaction phenotyping using recombinant UDP-glucuronosyltransferase (UGT) isoforms has been instrumental in pinpointing the specific enzymes responsible for the glucuronidation of belinostat (B1667918). labcorp.com By incubating belinostat with a panel of individual, expressed UGT enzymes, researchers can directly assess the metabolic capability of each isoform.

Studies have consistently demonstrated that UGT1A1 is the predominant enzyme responsible for the formation of belinostat glucuronide. nih.govplos.orgascopubs.orgnih.gov In experiments using a panel of 12 to 14 different UGT isoforms, UGT1A1 showed significant metabolic activity, converting a majority of the parent drug to its glucuronide metabolite. plos.orgnih.gov For instance, after a two-hour incubation period with UGT1A1, 73.6% of belinostat was converted to this compound, increasing to 89.4% after four hours. plos.orgsemanticscholar.org

While UGT1A1 is the primary catalyst, other isoforms have been shown to contribute to a much lesser extent. plos.org Minor metabolism (less than 3%) has been detected with UGT1A3, UGT1A8, UGT2B4, and UGT2B7. plos.org In contrast, no metabolic activity was observed when belinostat was incubated with UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B15, and UGT2B17. plos.orgclinpgx.org

These findings establish that glucuronidation via UGT1A1 is the main metabolic clearance pathway for belinostat. nih.govclinpgx.orgmonash.eduuchicago.edu

| UGT Isoform | Reported Activity in Belinostat Glucuronidation |

| UGT1A1 | Predominant / Major nih.govplos.orgascopubs.orgnih.gov |

| UGT1A3 | Minor plos.orgmdpi.com |

| UGT1A4 | None Observed plos.orgclinpgx.org |

| UGT1A6 | None Observed plos.orgclinpgx.org |

| UGT1A7 | None Observed plos.orgclinpgx.org |

| UGT1A8 | Minor plos.orgclinpgx.org |

| UGT1A9 | None Observed plos.orgclinpgx.org |

| UGT1A10 | None Observed plos.orgclinpgx.org |

| UGT2B4 | Minor plos.orgclinpgx.org |

| UGT2B7 | Minor plos.orgclinpgx.orgnih.gov |

| UGT2B15 | None Observed plos.orgclinpgx.org |

| UGT2B17 | None Observed plos.orgclinpgx.org |

Application of Human Liver Microsomes (HLMs) and S9 Fractions

Human liver microsomes (HLMs) and S9 fractions are essential in vitro tools that provide a more complex and physiologically relevant environment for metabolic studies than single recombinant enzymes. nih.govnih.gov HLMs contain a spectrum of drug-metabolizing enzymes, including UGTs, localized to the endoplasmic reticulum, while the S9 fraction includes both microsomal and cytosolic enzymes. nih.govmdpi.com

Studies using HLMs have confirmed the findings from recombinant UGT experiments, showing significant formation of this compound. plos.orgnih.gov These systems have been used to determine the enzyme kinetics of belinostat glucuronidation. The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of this compound by UGT1A1 have been determined to be 99.6 µM and 353.1 pmol/min/mg protein, respectively. plos.org The resulting intrinsic clearance (Vmax/Km) was estimated at 3.5 µL/min/mg protein. semanticscholar.org

Furthermore, HLMs have been crucial in studying the impact of genetic polymorphisms on belinostat metabolism. plos.orgnih.gov Research has shown that liver microsomes from individuals with the UGT1A1*28 allele, which is associated with reduced enzyme expression, exhibit lower glucuronidation activity for belinostat compared to those with the wild-type UGT1A1 allele. nih.govplos.orgnih.govnih.govnih.gov

In one study, a novel copper-complexed belinostat prodrug (Cubisbel) was evaluated in UGT1A1-containing HLMs. nih.gov This research demonstrated that complexation slowed the metabolic inactivation of belinostat, with the in vitro half-life increasing from 23.92 minutes for belinostat to 59.67 minutes for the prodrug. nih.gov

The S9 fraction has been utilized in the study of belinostat prodrugs, such as ZL277. mdpi.comresearchgate.net In these experiments, the S9 fraction, which contains both microsomal and cytosolic enzymes, was used to identify a range of metabolites, including oxidative metabolites and the active ingredient belinostat, which is then subject to glucuronidation. mdpi.com

| In Vitro System | Key Finding | Research Focus |

| Recombinant UGT1A1 | Km = 99.6 µM; Vmax = 353.1 pmol/min/mg protein plos.org | Enzyme Kinetics |

| Human Liver Microsomes (HLMs) | Reduced glucuronidation in UGT1A1*28 allele carriers plos.orgnih.gov | Pharmacogenetics |

| Human Liver Microsomes (HLMs) | t1/2 of Belinostat = 23.92 min nih.gov | Prodrug Metabolism |

| Human Liver Microsomes (HLMs) | t1/2 of Cubisbel = 59.67 min nih.gov | Prodrug Metabolism |

Studies Employing Animal Liver Microsomes (e.g., Rat Liver Microsomes)

Animal-derived hepatic subcellular fractions, such as rat liver microsomes and S9 fractions, are frequently used in early preclinical drug metabolism studies. These models help to understand species differences in metabolism and to identify metabolic pathways before human studies.

The investigation of the belinostat prodrug ZL277 involved the use of rat liver S9 fractions and microsomes. mdpi.com Incubation of ZL277 with rat liver S9 fractions in the presence of NADPH identified several metabolites, demonstrating that the prodrug is converted to the active drug, belinostat, through various redox reactions. mdpi.com Subsequent incubation with rat liver microsomes and the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) confirmed that the generated belinostat undergoes further metabolism to form this compound. mdpi.com These studies in rat liver preparations were crucial in elucidating the complete metabolic activation and subsequent inactivation pathway of the prodrug. mdpi.com

In Vitro Cell Line Models for Metabolite Activity and Disposition Studies

In vitro cell line models are indispensable for assessing the pharmacological activity of a drug and its metabolites. nih.gov For belinostat, cell-based assays have been used to compare the cytotoxic and biological effects of the parent drug with those of its major metabolite, this compound.

Studies using the human hepatocellular carcinoma cell line, HepG2, have shown that belinostat has dose-dependent cytotoxic activity, with a calculated IC50 of 6.4 µM. plos.orgnih.gov In contrast, this compound was found to be inactive, showing no cytotoxic effect at similar concentrations. nih.govplos.orgnih.gov Furthermore, belinostat treatment of HepG2 cells led to a dose- and time-dependent increase in the acetylation of histone H3, a key marker of HDAC inhibition. plos.orgnih.gov this compound did not elicit this effect, confirming that the glucuronidation process results in an inactive metabolite. ascopubs.orgnih.gov

Other cancer cell lines have also been employed. The HONE1 cell line was used to demonstrate that this compound had no activity at a concentration of 10 µM, whereas the parent compound had an IC50 of 1.59 µM. ascopubs.org In the context of developing strategies to overcome rapid metabolism, colon cancer cell lines (such as CACO-2) and patient-derived tumor organoids (PDTOs) were used to evaluate the anti-cancer activity of a novel belinostat prodrug, confirming that the therapeutic effects were mediated through HDAC inhibition and apoptosis induction. nih.govrcsi.com

| Cell Line/Model | Compound Tested | Finding |

| HepG2 | Belinostat | Cytotoxic (IC50 = 6.4 µM); Increased Histone H3 Acetylation plos.orgnih.gov |

| HepG2 | This compound | Inactive; No cytotoxicity or effect on histone acetylation nih.govplos.orgnih.gov |

| HONE1 | Belinostat | Cytotoxic (IC50 = 1.59 µM) ascopubs.org |

| HONE1 | This compound | Inactive at 10 µM ascopubs.org |

| Colon Cancer Cell Lines | Belinostat & Cubisbel | Reduced cell growth via HDAC inhibition and apoptosis nih.govrcsi.com |

| Patient-Derived Tumor Organoids (PDTOs) | Belinostat & Cubisbel | Reduced cell viability nih.govrcsi.com |

Prodrug Strategies Involving Glucuronide Conjugation

Design and Synthesis of β-Glucuronic Acid-Based Prodrugs of Belinostat (B1667918)

The "design and synthesis" of belinostat glucuronide is atypical in the context of prodrug development. Rather than being a synthetic construct designed in a lab to target tumors, this compound is the primary product of belinostat's natural metabolism in the human body. nih.govmonash.edu This metabolic process is the dominant pathway for belinostat's clearance and inactivation. nih.gov

The reaction is catalyzed primarily by the UGT1A1 enzyme, which conjugates a glucuronic acid molecule to the hydroxamate group of belinostat. nih.gov This hydroxamate moiety is crucial for the drug's ability to bind to and inhibit histone deacetylase (HDAC) enzymes. nih.gov By attaching a bulky, hydrophilic glucuronic acid group at this position, the enzyme effectively blocks the drug's active site, leading to its inactivation. nih.gov

The concept of using this metabolite as a prodrug hinges on reversing this process. The design would leverage the stable, inactive this compound as a transport form. The "synthesis" in this context could refer to the potential for laboratory synthesis to produce the metabolite for preclinical studies, though it is most prominently formed in vivo. nih.gov The structure of the resulting O-conjugated glucuronide is stable in acidic environments, a favorable characteristic for a potential prodrug. nih.gov

Investigation of Enzyme-Mediated Activation and Drug Release

The activation of a β-glucuronic acid-based prodrug relies on the enzymatic cleavage of the glucuronide bond to release the active parent drug. nih.gov While UGT1A1 is responsible for the formation of this compound, the enzyme β-glucuronidase is capable of its cleavage. nih.govnih.gov

Enzyme-Mediated Formation: The formation of this compound is a rapid process, contributing to the parent drug's short half-life. nih.gov Studies using human liver microsomes and specific UGT isoforms have confirmed that UGT1A1 is the most significant enzyme involved in this reaction, with minor contributions from UGT1A3, UGT1A8, UGT2B4, and UGT2B7. nih.gov Kinetic analyses have determined the efficiency of this metabolic process.

| Parameter | Value | Source |

| Enzyme | UGT1A1 | nih.gov |

| Apparent Km | 99.6 µM | nih.govplos.org |

| Vmax | 353.1 pmol/min/mg protein | nih.govplos.org |

| Intrinsic Clearance (Vmax/Km) | 3.5 µL/min/mg protein | nih.gov |

Enzyme-Mediated Release (Activation): The release of active belinostat from its glucuronide metabolite has been demonstrated experimentally. When this compound isolated from patient plasma was incubated with Escherichia coli-derived β-glucuronidase, it was successfully hydrolyzed back into the active parent drug, belinostat. nih.gov This confirms that the glucuronide linkage is susceptible to cleavage by this class of enzymes.

This enzymatic release mechanism is central to the prodrug strategy. In theory, systemically administered this compound would remain inactive in the bloodstream and healthy tissues where β-glucuronidase activity is low. nih.gov However, in the tumor microenvironment, where necrotic and cancer cells can release high levels of β-glucuronidase, the prodrug would be activated, leading to a localized concentration of cytotoxic belinostat. nih.govresearchgate.net

Preclinical Evaluation of Prodrug Efficacy in Enzyme-Present Systems

Preclinical studies have focused on the consequences of belinostat's glucuronidation, primarily its role in deactivation, rather than evaluating the glucuronide as a prodrug to be reactivated. Research has clearly established that this compound itself is essentially inactive. nih.govnih.gov

In vitro cytotoxicity assays comparing the parent drug and its metabolite demonstrate this difference starkly. While belinostat shows a potent effect on cancer cell lines, this compound is largely non-toxic. For example, in studies with the HepG2 liver cancer cell line, belinostat had a measurable IC₅₀ (the concentration required to inhibit cell growth by 50%), whereas the IC₅₀ for this compound could not be determined as it did not sufficiently inhibit growth at the concentrations tested. plos.orgresearchgate.net

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Source |

| Belinostat | HepG2 | 6.4 µM | plos.org |

| This compound | HepG2 | Not Converged (Inactive) | plos.orgresearchgate.net |

While direct preclinical evaluations of this compound as a prodrug in β-glucuronidase-present systems are not extensively documented in the retrieved sources, the principle has been successfully demonstrated for other anticancer agents. nih.govresearchgate.net This strategy, sometimes enhanced through antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), uses targeted delivery of β-glucuronidase to further localize drug activation. nih.govresearchgate.net The confirmed inactivity of this compound, combined with its demonstrated susceptibility to cleavage by β-glucuronidase, suggests that this could be a viable, though currently under-explored, therapeutic strategy for belinostat. nih.gov

Emerging Research Frontiers in Belinostat Glucuronide Studies

Further Characterization of Minor UGT Isoform Contributions

The clinical significance of these minor pathways is an area of active investigation. While their contribution may be minimal under normal physiological conditions, their role could become more pronounced in specific scenarios. For instance, in patients with genetic polymorphisms that reduce UGT1A1 activity (e.g., UGT1A1*28 homozygotes), the metabolic burden may shift, potentially increasing the relative importance of these minor isoforms. semanticscholar.org Furthermore, co-administration of drugs that are potent and specific inhibitors of UGT1A1 could also elevate the contribution of alternative UGT pathways in belinostat (B1667918) clearance.

Future research is focused on precisely quantifying the kinetic parameters of belinostat glucuronidation by each of these minor isoforms. A more detailed understanding will help in developing a comprehensive metabolic profile for belinostat, which is crucial for predicting its disposition in diverse patient populations and complex polypharmacy settings.

| UGT Isoform | Role in Belinostat Metabolism | Reference |

|---|---|---|

| UGT1A1 | Primary / Major | nih.govsemanticscholar.org |

| UGT1A3 | Minor | researchgate.net |

| UGT1A8 | Minor | researchgate.net |

| UGT2B4 | Minor | researchgate.net |

| UGT2B7 | Minor | nih.govresearchgate.net |

Elucidation of the Molecular Basis of Belinostat-Induced UGT Inhibition

Belinostat not only serves as a substrate for UGT enzymes but also acts as an inhibitor of several isoforms. researchgate.net This dual role creates a potential for drug-drug interactions (DDIs), where belinostat could impair the clearance of other co-administered drugs that are eliminated via glucuronidation. Research has shown that belinostat exhibits a varied inhibitory profile against different UGTs.

Notably, belinostat demonstrates a potent, non-competitive inhibition against UGT1A3. researchgate.net Non-competitive inhibition suggests that belinostat binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site), thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding. In contrast, its inhibitory effects on other isoforms, including the primary metabolizing enzyme UGT1A1, as well as UGT1A7, UGT1A8, UGT2B4, and UGT2B7, are considered weak. researchgate.net

Emerging research aims to uncover the precise molecular interactions that underpin these inhibitory effects. Understanding the structural basis for belinostat's potent inhibition of UGT1A3 could involve techniques such as molecular docking and site-directed mutagenesis to identify key amino acid residues in the binding pocket. Elucidating why belinostat is a non-competitive inhibitor of UGT1A3, while only weakly affecting other isoforms, will provide valuable insights for predicting and managing DDIs. This knowledge is critical for safely co-administering belinostat with other medications, particularly those that are narrow therapeutic index drugs metabolized primarily by UGT1A3.

| UGT Isoform | Inhibition Potency | Inhibition Type | Reference |

|---|---|---|---|

| UGT1A3 | Potent | Non-competitive | researchgate.net |

| UGT1A1 | Weak | Not specified | researchgate.net |

| UGT1A7 | Weak | Not specified | researchgate.net |

| UGT1A8 | Weak | Not specified | researchgate.net |

| UGT2B4 | Weak | Not specified | researchgate.net |

| UGT2B7 | Weak | Not specified | researchgate.net |

Development of Advanced In Vitro-In Vivo Extrapolation (IVIVE) Models for Glucuronide Disposition

Translating in vitro metabolic data into clinically relevant predictions of drug disposition and interactions in humans is a central challenge in pharmacology. In vitro-in vivo extrapolation (IVIVE) models are mathematical frameworks designed to bridge this gap. drugbank.com For belinostat, IVIVE approaches have been utilized to assess the clinical risk of DDIs stemming from its inhibition of UGT enzymes. researchgate.net

These models integrate in vitro data, such as enzyme kinetic parameters (K_m, V_max) and inhibition constants (K_i), with physiological parameters (e.g., liver blood flow, plasma protein binding) to simulate in vivo pharmacokinetics. drugbank.com Studies applying IVIVE to belinostat have predicted that at clinically relevant concentrations achieved via intravenous administration, belinostat could significantly increase the systemic exposure (Area Under the Curve, AUC) of co-administered drugs that are primarily cleared by UGT1A3 or UGT1A1. researchgate.net

The frontier in this area lies in the development of more sophisticated and dynamic IVIVE models, often incorporating physiologically based pharmacokinetic (PBPK) principles. Advanced PBPK models can simulate the concentration-time profiles of drugs in various tissues and organs, providing a more mechanistic prediction of DDIs. nih.gov For belinostat glucuronide, future models will aim to:

Incorporate data on the contributions of minor UGT isoforms.

Account for genetic polymorphisms in UGT enzymes, particularly UGT1A1.

Integrate data on drug transporters that may be involved in the uptake of belinostat into hepatocytes or the efflux of this compound.

Refining these models will enhance their predictive accuracy, allowing for better anticipation of DDI risks and supporting genotype-based dose adjustments to improve therapeutic outcomes. nih.govasco.org

Application of Computational and In Silico Approaches for Predicting Glucuronidation and Interactions

As the complexity of drug development and polypharmacy increases, computational and in silico methods are becoming indispensable for predicting drug metabolism and interactions early in the development process. nih.gov While extensive in vitro data exists for belinostat, the application of advanced computational models represents a significant emerging frontier.

Several in silico approaches hold promise for studying belinostat glucuronidation:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov For UGTs, QSAR models have been developed to predict whether a compound is a substrate or inhibitor based on physicochemical descriptors. nih.gov Such models could be applied to belinostat and its analogs to predict their affinity for various UGT isoforms and identify structural features critical for metabolism.

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) that a molecule must possess to bind to a specific enzyme. nih.gov Pharmacophore models for UGT1A1 substrates have been developed and could be used to understand why belinostat is a high-affinity substrate and to screen for potential interactions with other drugs sharing the same pharmacophore. nih.gov

Molecular Docking: Since the crystal structure of the N-terminal domain of human UGTs (where substrates bind) is not fully resolved, homology models are often used. nih.govacs.org Molecular docking simulations can predict how belinostat binds within the active site of UGT1A1 and other isoforms. These simulations can help visualize the specific interactions driving substrate recognition and could also be used to explore the molecular basis of belinostat's inhibitory action on enzymes like UGT1A3. researchgate.netnih.gov

Machine Learning and Deep Learning: More advanced models, such as graph neural networks, are being developed to predict UGT-mediated metabolism with high accuracy. nih.gov These models learn complex patterns from large datasets of known UGT substrates to predict if a new molecule will be metabolized and to identify the likely site of glucuronidation on the molecule (Site of Metabolism, SOM). nih.govnih.gov Applying these powerful algorithms could provide rapid and accurate predictions for belinostat and novel HDAC inhibitors.

The integration of these in silico tools offers a powerful, cost-effective strategy to complement experimental studies, enabling a more profound understanding of this compound formation and its potential interactions. mdpi.com

Q & A

Q. What are the optimal storage conditions for Belinostat glucuronide in tissue samples to ensure stability during pharmacokinetic studies?

Methodological Answer: this compound exhibits robust stability at -80°C , with absolute response values retained between 88.7%–106.45% over 72 hours in human tissue matrices. Key validation steps include:

- Recovery Testing : Use spiked quality control (QC) samples to confirm recovery rates (86.4%–101.3%) .

- Parallelism Assessment : Validate linearity across concentrations (e.g., QCLL, QCM, QCH) with precision and accuracy within 15%–20% .

- Chromatographic Integrity : Employ Acquity BEH UPLC columns at 40°C to minimize retention time variability and cross-contamination .

Q. Which analytical methods are most effective for quantifying this compound in complex biological matrices, and what validation parameters are critical?

Methodological Answer: LC-MS/MS is the gold standard, with protocols requiring:

- Column Selection : Acquity BEH UPLC columns for superior separation of this compound from its parent compound (retention time difference: 0.1 min ) .

- Cross-Talk Mitigation : Resolve cross-talk (e.g., 16% between Belinostat and its glucuronide) via gradient optimization and retention time adjustments .

- Validation Parameters : Include accuracy (±15%), precision (CV <20%), and matrix effect evaluations using blank tissue extracts .

Q. What enzymatic pathways primarily govern the glucuronidation of Belinostat, and how can researchers confirm UGT1A1's role in this process?

Methodological Answer:

- Primary Pathway : UGT1A1 catalyzes glucuronidation at the hydroxamate group, forming the inactive metabolite. Confirm using:

Advanced Research Questions

Q. How do researchers address analytical cross-talk between this compound and its parent compound in LC-MS/MS assays?

Methodological Answer:

- Chromatographic Resolution : Optimize UPLC gradients to achieve ≥0.1 min retention time separation. For example, this compound elutes at 5.11 min vs. Belinostat at 5.16 min .

- Selective Ion Monitoring : Use unique precursor/product ion transitions (e.g., m/z 493.0898 → 317.0583 for the glucuronide) to reduce interference .

- Cross-Validation : Compare results with and without β-glucuronidase hydrolysis to confirm specificity .

Q. What experimental strategies can mitigate rapid metabolic clearance of this compound in in vitro hepatic models?

Methodological Answer:

- Copper Complexation : Pre-incubate Belinostat with Cu(II) ions (e.g., Cubisbel) to stabilize the hydroxamate group, reducing glucuronidation rates. This extends in vitro half-life from 23.92 min (free Belinostat) to 59.67 min .

- Cofactor Optimization : Adjust UDP-glucuronic acid concentrations in HLMs to modulate enzyme activity .

- Time-Course Profiling : Collect samples at ≤30-min intervals to capture early-phase metabolism dynamics .

Q. How should researchers interpret contradictory stability data between in vitro microsomal studies and ex vivo tissue samples for this compound?

Methodological Answer:

- Contextual Factors : Tissue samples (e.g., liver) contain endogenous enzymes and cofactors absent in HLMs, accelerating glucuronide degradation. Validate stability using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.